2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

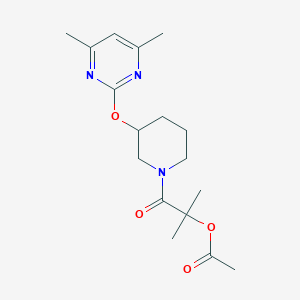

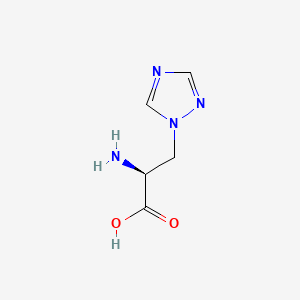

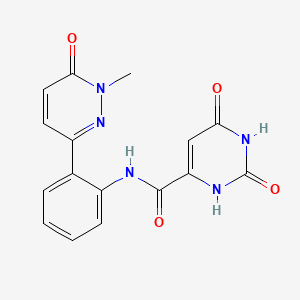

The compound appears to contain a nitrophenyl group, a trifluoromethyl group, and a phenoxyethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, for instance, is known to significantly influence the structure of the molecules it’s part of due to its high electronegativity .Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For example, it can be converted into other functional groups, such as carboxylic acids, by treatment with sulfur tetrafluoride .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl, nitrophenyl, and phenoxyethyl groups. For example, the trifluoromethyl group is known to have unique physicochemical properties due to the presence of the fluorine atom .Applications De Recherche Scientifique

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates that compounds similar to 2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, specifically those within the acetamide derivatives family, have demonstrated potential as anticancer, anti-inflammatory, and analgesic agents. These compounds were synthesized using the Leuckart synthetic pathway, revealing that halogenated aromatic rings, such as those found in certain acetamide derivatives, exhibit significant anticancer and anti-inflammatory activities. One study highlighted compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, for its notable anticancer, anti-inflammatory, and analgesic properties, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation Studies

Another aspect of research focuses on the photocatalytic degradation properties of related compounds. Studies on flutamide, which shares a similar nitro and trifluoromethylphenyl structure, have revealed insights into photoreactions in various solvents. These reactions are essential for understanding the stability and degradation pathways of these compounds under different environmental conditions. Such knowledge is vital for assessing the environmental impact and safety of these chemicals (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Optical Properties

The synthesis and optical properties of orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and its analogs, have been studied for their potential applications as OH− indicators. These compounds exhibit significant changes in absorption bands upon the addition of an OH− ion, indicating their utility in chemical sensing applications. This research provides a foundation for the development of novel chemical sensors based on acetamide derivatives (Wannalerse et al., 2022).

Green Synthesis Applications

The green synthesis approach for producing N-(2-hydroxyphenyl)acetamide derivatives has been explored, highlighting the importance of environmentally friendly synthesis methods. One study focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating an efficient and eco-friendly pathway to synthesize important intermediates for antimalarial drugs. Such research underscores the significance of sustainable methods in the synthesis of medically relevant compounds (Magadum & Yadav, 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group, like “2-(4-nitrophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide”, often play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can interact with various biological targets, but the specific target would depend on the overall structure of the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .

Biochemical Pathways

The affected biochemical pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4/c18-17(19,20)13-2-1-3-15(11-13)26-9-8-21-16(23)10-12-4-6-14(7-5-12)22(24)25/h1-7,11H,8-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXINQRJYXSYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)propyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2714913.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2714920.png)

![3-[3-(Cyclopropylmethyl)pyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2714923.png)

![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2714930.png)